molecular formula C12H19NO6S B2655510 rel-(3aS,6aR)-5-(tert-Butoxycarbonyl)tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylic acid 2,2-dioxide CAS No. 1955553-07-7

rel-(3aS,6aR)-5-(tert-Butoxycarbonyl)tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylic acid 2,2-dioxide

Cat. No.: B2655510
CAS No.: 1955553-07-7
M. Wt: 305.35
InChI Key: JVVJJSONLLTUBZ-PRHODGIISA-N
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Description

The compound “rel-(3aS,6aR)-5-(tert-Butoxycarbonyl)tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylic acid 2,2-dioxide” is a type of tert-butyloxycarbonyl-protected amino acid . These types of compounds are often used in organic synthesis due to their multiple reactive groups .


Synthesis Analysis

The synthesis of such compounds involves the use of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . These protected AAILs were then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Chemical Reactions Analysis

In the context of dipeptide synthesis, the distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base . This resulted in the formation of dipeptides in satisfactory yields within 15 minutes .

Scientific Research Applications

Asymmetric Catalysis

Researchers have synthesized heterobimetallic complexes that catalyze the epoxidation of unsaturated ketones, demonstrating the potential utility of such compounds in asymmetric catalysis for producing chiral epoxides, which are valuable intermediates in organic synthesis. These complexes show high activity and enantioselectivity varying with the rare earth center's ionic radius (Qian et al., 2014).

Carbon Dioxide Reduction

Studies on Re(bpy-tBu)(CO)4 complexes, which include the tert-butoxycarbonyl group, explore their role as intermediates in the electrocatalytic reduction of carbon dioxide (CO2) to more valuable chemicals, highlighting the importance of such compounds in addressing environmental challenges through chemistry (Grice et al., 2013).

Structural Analysis

Lanthanide complexes with 3,5-di-tert-butyl-γ-resorcylate and substituted pyridine-N-oxides have been synthesized and characterized, providing insights into the coordination chemistry of lanthanides and the influence of substituents on the complex structures (Chu et al., 1999).

Synthesis of Novel Compounds

New building blocks similar in structural complexity to the compound have been synthesized, showing the versatility of such frameworks in creating diverse chemical entities. These building blocks are utilized in Diels-Alder reactions, leading to novel compounds with potential applications in material science and pharmaceuticals (Ando et al., 1995).

Properties

IUPAC Name

(3aS,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6S/c1-11(2,3)19-10(16)13-4-8-5-20(17,18)7-12(8,6-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVJJSONLLTUBZ-PRHODGIISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CS(=O)(=O)CC2(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CS(=O)(=O)C[C@@]2(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955553-07-7
Record name rac-(3aR,6aS)-5-[(tert-butoxy)carbonyl]-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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